N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the thiophene ring, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidine derivative .
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity . The methoxy group can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- N-[4-methoxyphenyl]thiophene-2-carboxamide
- N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
- N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to the combination of its structural features. The presence of both the pyrrolidine and thiophene rings, along with the methoxy group, provides a distinct set of chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIQQHRIEFADMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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